1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one
Description
Properties
CAS No. |
88317-17-3 |
|---|---|
Molecular Formula |
C29H22N2O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C29H22N2O2/c1-33-25-19-17-24(18-20-25)31-27(22-13-7-3-8-14-22)26(21-11-5-2-6-12-21)29(32)30-28(31)23-15-9-4-10-16-23/h2-20H,1H3 |
InChI Key |
NFPFUPGZXIUFFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized with triphenylacetonitrile under acidic conditions to yield the desired pyrimidinone compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Cyclopropenone-Amidrazone Condensation
Reacting 2,3-diphenylcyclopropenone (1 ) with amidrazones (4a–f ) in ethanol catalyzed by triethylamine yields 3-aryl-2,5,6-triphenylpyrimidin-4(3H)-ones (5a–f ) via a formal [3+3] cycloaddition (Scheme 1). The 4-methoxyphenyl derivative (5b ) forms in 87% yield under these conditions .
Mechanism :
-
Nucleophilic attack by amidrazones on the electrophilic cyclopropenone.
-
Ring-opening of cyclopropenone to form a transient diradical intermediate.
-
Rearomatization and elimination of ammonia to stabilize the pyrimidinone core .
Reaction with N-Imidoylthioureas
2,3-Diphenylcyclopropenone reacts with N-imidoylthioureas (2a–e ) to form pyrimidin-4(3H)-ones (5a–e ) through stepwise addition and elimination of phenyl isothiocyanate (Scheme 2) .
Key Steps :
-
Initial thiourea attack at the cyclopropenone’s carbonyl carbon.
-
Sequential bond reorganization and extrusion of phenyl isothiocyanate.
Reaction Yields and Conditions
| Reactant | Product (Substituent) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Methoxyphenyl amidrazone | 5b | 87 | 220 |
| 4-Nitrophenyl amidrazone | 5d | 60 | 250 |
| 4-Bromophenyl amidrazone | 5f | 67 | 195–197 |
Conditions: Ethanol, triethylamine (cat.), reflux .
Spectroscopic Characterization
Electrophilic Substitution
The electron-rich 4-methoxyphenyl group directs electrophilic aromatic substitution (EAS) at the para position, though experimental validation in this specific derivative remains unreported.
Ring-Opening Reactions
Under strongly acidic or basic conditions, the pyrimidinone ring may undergo hydrolysis to form substituted urea derivatives, but stability studies indicate resilience in neutral solvents .
Scientific Research Applications
1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Data Table: Key Pyrimidinone Derivatives and Properties
Biological Activity
1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of this compound is . The structure is characterized by a pyrimidine ring substituted with multiple phenyl groups and a methoxy group.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 420.49 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the modulation of key signaling pathways such as p53 and MAPK .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The proposed mechanism includes disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Experimental models have shown that it can significantly reduce inflammation markers such as TNF-α and IL-6 in induced inflammation models .
Study 1: Anticancer Efficacy
A recent study focused on the anticancer effects of this compound in human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (0-100 µM) over 48 hours. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using a microdilution method. The results showed that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potent antimicrobial activity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one?
A one-pot multicomponent reaction is a foundational approach, utilizing precursors such as substituted benzaldehydes, diketones, and urea/thiourea derivatives under acidic or catalytic conditions (e.g., HCl, BF₃·Et₂O). For example, highlights the synthesis of dihydropyrimidinones via Biginelli-like reactions, which can be adapted by substituting aryl groups to introduce methoxyphenyl and phenyl moieties. Multi-step routes may involve cyclocondensation of enaminones with nitriles or thioureas, as described in for analogous dihydropyrimidines. Optimization of solvent (e.g., ethanol, acetone), temperature (reflux conditions), and catalyst (e.g., p-toluenesulfonic acid) is critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
- FT-IR for identifying carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic C-H stretches.
- Mass spectrometry (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns (e.g., as in ).
- Single-crystal X-ray diffraction (SC-XRD) to resolve 3D structure, hydrogen bonding, and packing motifs. and demonstrate SC-XRD workflows using SHELX and ORTEP-III for refinement and visualization, respectively .
Advanced Questions
Q. How can crystallographic data contradictions (e.g., bond length anomalies or disorder) be resolved during structural refinement?
Discrepancies in bond lengths or thermal parameters often arise from crystal defects or twinning. Use SHELXL ( ) to apply restraints (e.g., DFIX, SIMU) for disordered regions. Validate hydrogen-bonding networks via graph-set analysis ( ) to identify donor-acceptor patterns (e.g., N–H⋯O/S interactions). For example, resolved centrosymmetric dimers via N–H⋯S hydrogen bonds, ensuring geometric consistency. Cross-validate with computational methods (DFT) to compare experimental and theoretical bond lengths .
Q. What experimental strategies are recommended to investigate the biological activity of this compound?
- Enzyme inhibition assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding affinity with target enzymes (e.g., kinases, proteases).
- Cellular assays : Evaluate cytotoxicity (MTT assay), apoptosis (flow cytometry), or receptor modulation (e.g., GPCRs) in relevant cell lines.
- Controls : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate specificity. and highlight analogous pyrimidine derivatives tested for antimicrobial and anticancer activity, providing methodological templates .
Q. How can hydrogen-bonding networks in the crystal lattice inform solubility and stability predictions?
Graph-set analysis ( ) classifies hydrogen bonds into motifs (e.g., R₂²(8) rings), which correlate with lattice energy and solubility. For instance, strong N–H⋯O bonds (as in ) may reduce solubility in polar solvents. Computational tools (Mercury, CrystalExplorer) can map interaction landscapes and predict stability under thermal stress .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
